2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid
Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a dihydroisoquinoline moiety fused with a pyrimidine ring, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 3,4-dihydroisoquinolin-2(1h)-sulfonamide, have been shown to interact with thePeroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .
Mode of Action
Based on its structural similarity to other 3,4-dihydroisoquinolin-2(1h)-sulfonamides, it may interact with its target receptor (like pparδ) and modulate its activity . This interaction could lead to changes in gene expression and subsequent alterations in cellular processes .
Biochemical Pathways
Given its potential interaction with pparδ, it may influence pathways related to lipid metabolism, glucose homeostasis, and inflammatory responses .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Based on its potential interaction with pparδ, it may influence a variety of cellular processes, including lipid metabolism, glucose homeostasis, and inflammatory responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability, its interaction with its target, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aldo-keto reductase enzymes, which are involved in the metabolism of steroids and other compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed reactions, such as the Heck carbonylation reaction. This method utilizes formate esters as the source of carbon monoxide, providing a facile and efficient way to synthesize enantiopure nitrogen-containing heterocyclic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, formate esters, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and dihydroisoquinoline derivatives, which may exhibit different biological activities and properties.
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes.
Medicine: The compound has potential therapeutic applications, including antifungal, antidepressant, and anticonvulsant activities
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,3-dihydroquinazolin-4(1H)-one
- 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-ium
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid is unique due to its specific structural features, such as the combination of dihydroisoquinoline and pyrimidine rings. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-13(14(19)20)8-16-15(17-10)18-7-6-11-4-2-3-5-12(11)9-18/h2-5,8H,6-7,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCHTJOWZOYCEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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